
2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an amino group, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base can lead to the formation of the desired furan ring structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-triazole
Uniqueness
2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile is unique due to its specific furan ring structure combined with the amino, methoxyphenyl, phenyl, and carbonitrile groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-21-14-9-7-13(8-10-14)17-16(12-5-3-2-4-6-12)15(11-19)18(20)22-17/h2-10H,20H2,1H3 |
InChI Key |
IKJAHSZKVABWGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(O2)N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


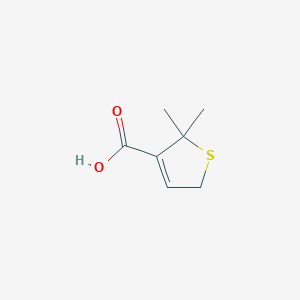
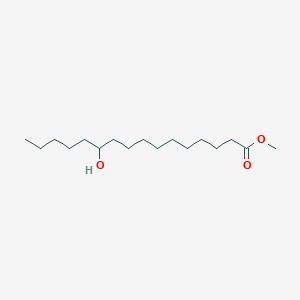
![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)
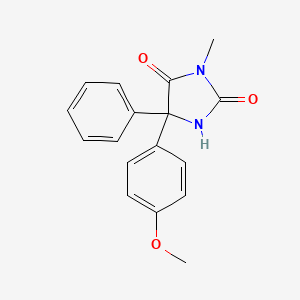

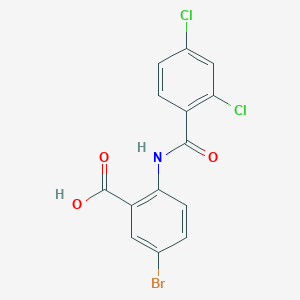
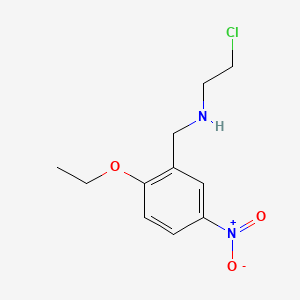
![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
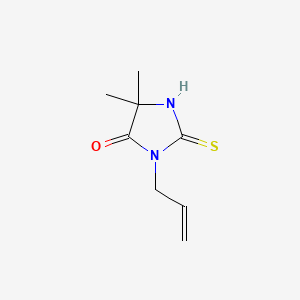
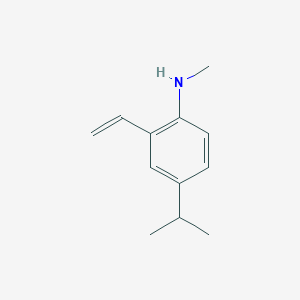
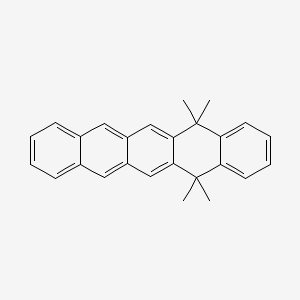
![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
